molecular formula C15H13BrClNO B5698689 N-(4-bromo-2,3-dimethylphenyl)-4-chlorobenzamide

N-(4-bromo-2,3-dimethylphenyl)-4-chlorobenzamide

Cat. No. B5698689
M. Wt: 338.62 g/mol
InChI Key: ZKMRAMLGYDXPQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromo-2,3-dimethylphenyl)-4-chlorobenzamide, also known as BDCRB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of the mitochondrial calcium uniporter (MCU), which is a protein that plays a crucial role in regulating calcium uptake into mitochondria. The inhibition of MCU by BDCRB has been shown to have a range of biochemical and physiological effects, making it a valuable tool for investigating the roles of mitochondrial calcium signaling in various cellular processes.

Mechanism of Action

N-(4-bromo-2,3-dimethylphenyl)-4-chlorobenzamide works by inhibiting the mitochondrial calcium uniporter (MCU), which is a protein complex that regulates calcium uptake into mitochondria. The inhibition of MCU by N-(4-bromo-2,3-dimethylphenyl)-4-chlorobenzamide results in a decrease in mitochondrial calcium uptake, which can have a range of effects on cellular processes such as metabolism, ion transport, and cell death.
Biochemical and Physiological Effects:
The inhibition of MCU by N-(4-bromo-2,3-dimethylphenyl)-4-chlorobenzamide has been shown to have a range of biochemical and physiological effects. For example, N-(4-bromo-2,3-dimethylphenyl)-4-chlorobenzamide has been shown to inhibit mitochondrial respiration and ATP production, which can lead to cell death. N-(4-bromo-2,3-dimethylphenyl)-4-chlorobenzamide has also been shown to affect calcium signaling in the cytoplasm, which can have downstream effects on cellular processes such as gene expression.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-bromo-2,3-dimethylphenyl)-4-chlorobenzamide in lab experiments is its specificity for the mitochondrial calcium uniporter (MCU). This specificity allows researchers to selectively target mitochondrial calcium signaling without affecting other cellular processes. However, one limitation of using N-(4-bromo-2,3-dimethylphenyl)-4-chlorobenzamide is its potential toxicity at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on N-(4-bromo-2,3-dimethylphenyl)-4-chlorobenzamide and its potential applications in scientific research. One area of research is the development of more potent and selective inhibitors of the mitochondrial calcium uniporter. Another area of research is the investigation of the role of mitochondrial calcium signaling in various disease states, such as cancer and neurodegenerative disorders. Additionally, the use of N-(4-bromo-2,3-dimethylphenyl)-4-chlorobenzamide in combination with other compounds could lead to the development of novel therapeutic strategies for treating diseases associated with mitochondrial dysfunction.

Synthesis Methods

The synthesis of N-(4-bromo-2,3-dimethylphenyl)-4-chlorobenzamide is a complex multistep process that involves several chemical reactions. One of the key steps in the synthesis involves the reaction of 4-bromo-2,3-dimethylphenol with 4-chlorobenzoyl chloride in the presence of a base catalyst such as triethylamine. This reaction results in the formation of the intermediate compound N-(4-bromo-2,3-dimethylphenyl)-4-chlorobenzoyl chloride, which is then further reacted with ammonia to yield the final product, N-(4-bromo-2,3-dimethylphenyl)-4-chlorobenzamide.

Scientific Research Applications

N-(4-bromo-2,3-dimethylphenyl)-4-chlorobenzamide has been extensively studied for its potential applications in scientific research, particularly in the field of mitochondrial calcium signaling. The inhibition of MCU by N-(4-bromo-2,3-dimethylphenyl)-4-chlorobenzamide has been shown to have a range of effects on cellular processes such as cell death, metabolism, and ion transport. N-(4-bromo-2,3-dimethylphenyl)-4-chlorobenzamide has been used to investigate the role of mitochondrial calcium signaling in various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.

properties

IUPAC Name

N-(4-bromo-2,3-dimethylphenyl)-4-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrClNO/c1-9-10(2)14(8-7-13(9)16)18-15(19)11-3-5-12(17)6-4-11/h3-8H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKMRAMLGYDXPQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)Br)NC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromo-2,3-dimethylphenyl)-4-chlorobenzamide

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